molecular formula C15H20N2 B11877165 5-(1-Ethylpiperidin-2-yl)-1H-indole

5-(1-Ethylpiperidin-2-yl)-1H-indole

Katalognummer: B11877165
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: NJPACXYOVHXRTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Ethylpiperidin-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with an ethylpiperidine moiety. One common method is the nucleophilic substitution reaction where the indole nitrogen attacks an electrophilic carbon on the ethylpiperidine. This reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1-Ethylpiperidin-2-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: Similar structure with a phenylpyridine moiety.

    5-(2-(p-Chlorophenyl)benzimidazol-1-ylmethyl)-4-methoxyphenyl-2,4-dihydro-1,2,4-triazole-3-thione: Contains a benzimidazole and triazole ring.

Uniqueness

5-(1-Ethylpiperidin-2-yl)-1H-indole is unique due to its specific combination of an indole core and an ethylpiperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C15H20N2

Molekulargewicht

228.33 g/mol

IUPAC-Name

5-(1-ethylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3

InChI-Schlüssel

NJPACXYOVHXRTC-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCC1C2=CC3=C(C=C2)NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.